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Compound of Interest

Compound Name: AZD8421

Cat. No.: B15623944

For Researchers, Scientists, and Drug Development Professionals: An objective guide to two
leading selective CDK2 inhibitors in oncology.

In the landscape of targeted cancer therapies, selective inhibition of Cyclin-Dependent Kinase
2 (CDK2) has emerged as a promising strategy, particularly for tumors that have developed
resistance to CDK4/6 inhibitors. This guide provides a head-to-head comparison of two clinical-
stage CDK2 inhibitors: AZD8421, developed by AstraZeneca, and PF-07104091 (tegtociclib),
developed by Pfizer. This comparison is based on publicly available preclinical and clinical
data.

At a Glance: Key Characteristics
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Feature

AZD8421

PF-07104091 (Tegtociclib)

Target

Cyclin-Dependent Kinase 2
(CDK2)

Cyclin-Dependent Kinase 2
(CDK2)

Mechanism of Action

Potent and highly selective
inhibitor of CDK2.[1][2][3]

Orally bioavailable inhibitor of
CDK2.[4]

Developer AstraZeneca Pfizer
Advanced or metastatic solid Advanced or metastatic solid
tumors, including ER+/HER2- tumors, including small cell

Therapeutic Areas advanced breast cancer and lung cancer, breast cancer
high-grade serous ovarian (HR+/HER2-), and ovarian
cancer.[5][6] cancer.[7][8][9]

Clinical Stage Phase I/lla[5][6] Phase I/lIA[7][10]

Biochemical and Cellular Activity

Both AZD8421 and PF-07104091 are potent inhibitors of CDK2, leading to cell cycle arrest and
inhibition of tumor cell proliferation. Their selectivity against other kinases is a key attribute,

potentially minimizing off-target toxicities that plagued earlier generations of CDK inhibitors.[3]

[11]
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Parameter AZD8421 PF-07104091 (Tegtociclib)

CDK2 IC50 9 nM[1][2] 1.05 nM (in one study)[12]
>50-fold selectivity over _

CDK1 IC50 152.18 nM (in one study)[12]
CDK1[13]
>1000-fold selectivity over o

CDK4/6 1C50 Weakly inhibits CDK4/6[12]

CDK4/6[13]

CDKO9 Selectivity

>327-fold selectivity over
CDK®9 phospho-substrate[11]
[14]

Not explicitly reported

Cellular Effects

Inhibits pRB phosphorylation,
induces G1/S phase cell cycle

arrest and senescence.[1][11]

Induces G1 growth arrest.[15]

Activity in CCNE21-amplified

cells

Potently inhibits proliferation
(e.g., 69 nM in OVCARS3).[11]
[16]

Significantly inhibits
proliferation of CCNE1-
amplified cells.[12]

Preclinical In Vivo Efficacy

Both compounds have demonstrated significant anti-tumor activity in preclinical models, both

as monotherapies and in combination with other agents, particularly CDK4/6 inhibitors.

AZD8421.

o Demonstrated robust monotherapy activity in a CCNE1 amplified ovarian cancer model
(OVCARZ3), leading to tumor regressions.[11][14]

» Showed efficacy in combination with the CDK4/6 inhibitor palbociclib in CDK4/6 inhibitor-
resistant breast cancer patient-derived xenograft (PDX) models.[11]

PF-07104091 (Tegtociclib):

¢ As a single agent, controls tumor xenograft growth in models of CCNE1 amplified ovarian

cancer.[15]
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 In combination with CDK4/6 inhibitors (palbociclib) or a CDK4-selective inhibitor, it induces

tumor regression in ER+ breast cancer xenograft models, including those with acquired
resistance.[15][17]

Clinical Development and Early Findings

Both AZD8421 and PF-07104091 are currently in early-phase clinical trials.

AZD8421 (CYCAD-1, NCT06188520):

A Phase l/lla first-in-human study evaluating the safety, tolerability, and preliminary efficacy
of AZD8421 alone and in combination with selected targeted anti-cancer drugs.[6][18][19]

The study is enrolling patients with ER+/HER2- advanced breast cancer and metastatic high-
grade serous ovarian cancer.[5][6][18]

Combination therapies being explored include co-administration with CDK4/6 inhibitors
(abemaciclib, ribociclib, palbociclib) and the next-generation oral SERD, camizestrant.[5][6]
[19]

PF-07104091 (Tegtociclib) (NCT04553133):

A Phase 1/2a study assessing the safety, tolerability, and anti-tumor activity of PF-07104091
as a single agent and in combination therapy.[7][9]

The study has a focus on patients with advanced solid tumors, with an enrichment for
HR+/HER2- breast cancer resistant to CDK4/6 inhibitors.[20]

Early results in heavily pretreated HR+/HER2- metastatic breast cancer patients who had
progressed on prior CDK4/6 inhibitors showed a Maximum Tolerated Dose (MTD) of 300 mg
BID for monotherapy.[21]

In this patient population, confirmed partial responses were observed in 18.8% of patients,
with a disease control rate of 61.5%.[21]

Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in Cell Cycle Progression
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The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A
complexes in driving the G1/S transition of the cell cycle. Both AZD8421 and PF-07104091
target the kinase activity of CDK2, thereby inhibiting the phosphorylation of key substrates like
the Retinoblastoma protein (Rb) and preventing cell cycle progression.
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CDK2 Signaling in G1/S Phase Progression
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Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b15623944?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

General Experimental Workflow for Preclinical
Evaluation

The following diagram outlines a typical workflow for the preclinical characterization of CDK2
inhibitors like AZD8421 and PF-07104091.

Preclinical Evaluation Workflow for CDK2 Inhibitors

Biochemical Assays
(e.g., Kinase Activity)

Cell-Based Assays
(e.g., Proliferation, Cell Cycle)

In Vivo Models
(e.g., PDX, Xenografts)

Pharmacodynamic (PD) Toxicity and
RIINEI L CIFAEWSS Pharmacokinetic Studies

Clinical Candidate
Selection
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Caption: A generalized workflow for the preclinical development of CDK2 inhibitors.

Experimental Protocols

Detailed experimental protocols are typically found within the supplementary materials of peer-
reviewed publications or in clinical trial documentation. Below are generalized methodologies
for key experiments based on the available literature.
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In Vitro Kinase Inhibition Assay (General Protocol)

e Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound
against CDK2 and other kinases.

¢ Materials: Recombinant human CDK2/Cyclin E1 complex, substrate peptide (e.g., a
derivative of histone H1), ATP, test compound (AZD8421 or PF-07104091), and a detection
reagent (e.g., ADP-Glo™ Kinase Assay).

e Procedure:
o Serially dilute the test compound in an appropriate buffer (e.g., DMSO).
o In a microplate, combine the kinase, substrate, and ATP with the diluted compound.

o Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time
(e.g., 60 minutes).

o Stop the reaction and measure the kinase activity using a suitable detection method that
guantifies either substrate phosphorylation or ATP consumption.

o Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic
equation.

Cell Proliferation Assay (General Protocol)
o Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

o Materials: Cancer cell lines (e.g., OVCAR3, MCF7), cell culture medium, test compound, and
a viability reagent (e.g., CellTiter-Glo®).

e Procedure:
o Seed the cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with a serial dilution of the test compound and incubate for a defined period
(e.g., 72 hours).
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o Add the viability reagent to the wells and measure the luminescence or absorbance, which
correlates with the number of viable cells.

o Determine the concentration of the compound that inhibits cell growth by 50% (GI150) by
plotting the percentage of growth inhibition against the compound concentration.

In Vivo Tumor Xenograft Study (General Protocol)
e Objective: To evaluate the anti-tumor efficacy of the compound in an animal model.

o Materials: Immunocompromised mice (e.g., nude or SCID), cancer cells or patient-derived
tumor fragments, test compound formulated for in vivo administration.

e Procedure:
o Implant the tumor cells or tissue fragments subcutaneously into the mice.

o Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

o Administer the test compound (and/or vehicle control) to the mice according to a
predetermined dosing schedule (e.g., daily oral gavage).

o Measure the tumor volume and body weight of the mice regularly.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic biomarker assessment).

o Compare the tumor growth between the treated and control groups to determine the
efficacy of the compound.

Summary and Future Outlook

Both AZD8421 and PF-07104091 are promising, highly selective CDK2 inhibitors with
demonstrated preclinical efficacy and encouraging early clinical data. Their development
addresses a critical unmet need for patients with tumors resistant to existing therapies,
particularly CDK4/6 inhibitors.
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e AZD8421 has shown high selectivity across the kinome, which may translate to a favorable
safety profile. Its clinical development in combination with other targeted agents is a key
aspect to watch.

o PF-07104091 (tegtociclib) has already demonstrated clinical activity in a heavily pretreated
patient population, providing early validation for CDK2 inhibition in this setting.

The ongoing clinical trials will be crucial in determining the definitive efficacy, safety, and
optimal therapeutic positioning of these two agents. Direct comparative studies will be
necessary to fully elucidate their relative merits. Researchers and clinicians eagerly await
further data that will shape the future of CDK2 inhibition in cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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